N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a tetrahydronaphthalenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The tetrahydronaphthalenyl group is introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the cyclopentyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or tetrahydronaphthalenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, tetrahydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the tetrahydronaphthalenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-{[4-methyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-cyclopentyl-2-{[4-methyl-5-(naphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-cyclopentyl-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts specific steric and electronic properties that differentiate it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N4OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H26N4OS/c1-24-19(16-11-10-14-6-2-3-7-15(14)12-16)22-23-20(24)26-13-18(25)21-17-8-4-5-9-17/h10-12,17H,2-9,13H2,1H3,(H,21,25) |
InChI Key |
BNMYMFDHETWJKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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